molecular formula C14H11ClF2N2O2 B13000318 5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide

5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide

Cat. No.: B13000318
M. Wt: 312.70 g/mol
InChI Key: AWWYLEJSTTWUHG-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide is an organic compound with the molecular formula C14H11ClF2N2O2. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reduced to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides and aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature distinguishes it from other benzamide derivatives and contributes to its specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H11ClF2N2O2

Molecular Weight

312.70 g/mol

IUPAC Name

5-amino-2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide

InChI

InChI=1S/C14H11ClF2N2O2/c15-10-6-5-8(18)7-9(10)13(20)19-11-3-1-2-4-12(11)21-14(16)17/h1-7,14H,18H2,(H,19,20)

InChI Key

AWWYLEJSTTWUHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)N)Cl)OC(F)F

Origin of Product

United States

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